

Synthesis of N-Desmethyl Glasdegib: An Application Note and Protocol

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Compound of Interest

Compound Name: *N-Desmethyl glasdegib*

Cat. No.: *B15192572*

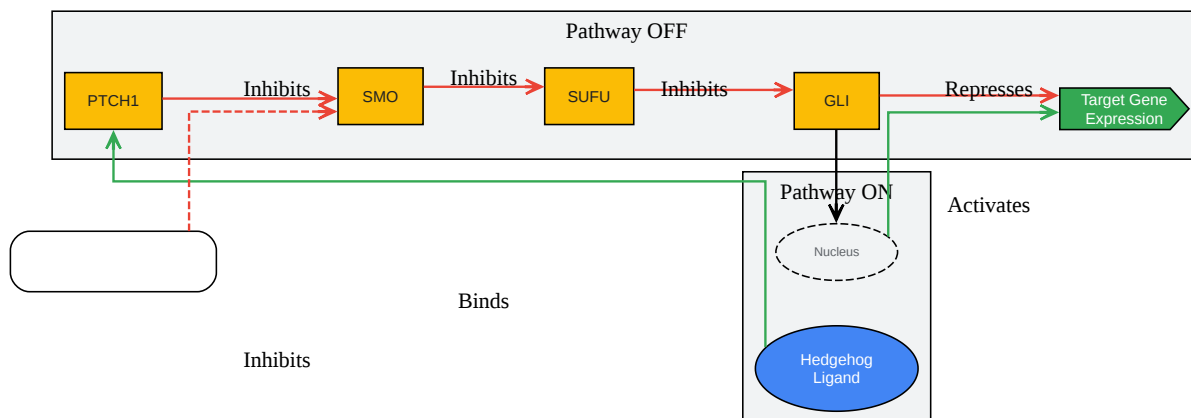
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For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of **N-Desmethyl glasdegib**, a key metabolite of the Hedgehog signaling pathway inhibitor, Glasdegib.

N-Desmethyl glasdegib, also known as 1-((2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea, is the primary active metabolite of Glasdegib. Glasdegib is an FDA-approved therapeutic for acute myeloid leukemia (AML) that functions by inhibiting the Smoothened (SMO) protein, a critical component of the Hedgehog signaling pathway[1]. Understanding the synthesis of its N-desmethyl metabolite is crucial for further pharmacological studies, impurity profiling, and the development of related compounds.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. Glasdegib and its N-desmethyl metabolite act by binding to and inhibiting the G protein-coupled receptor Smoothened (SMO)[1].



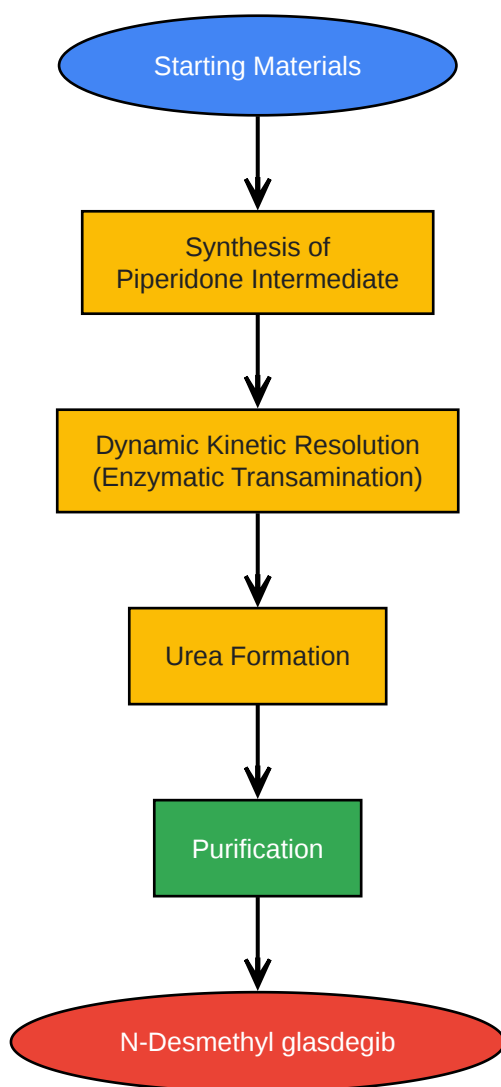
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Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Synthetic Protocol

The synthesis of **N-Desmethyl glasdegib** can be achieved through a multi-step process adapted from the established synthesis of Glasdegib[2][3]. The key distinction is the omission of the final N-methylation step. The general workflow involves the synthesis of a key piperidone intermediate, followed by a stereoselective enzymatic transamination and subsequent coupling with a cyanophenyl isocyanate precursor.

Experimental Workflow



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Caption: Synthetic workflow for **N-Desmethyl glasdegib**.

Materials and Methods

Materials:

- 4-Methoxypyridine
- Methyl trifluoromethanesulfonate
- N-Tosylbenzimidazole

- Lithium diisopropylamide (LDA)
- Tri-tert-butoxyaluminum(III) hydride
- Copper(I) bromide
- Hydrochloric acid
- Transaminase enzyme (e.g., ATA-036)
- Boric acid buffer
- 4-Isocyanatobenzonitrile
- Organic solvents (e.g., THF, DMSO, acetonitrile, ethyl acetate)
- Reagents for purification (e.g., silica gel)

Protocol:

Step 1: Synthesis of the Piperidone Intermediate

- React 4-methoxypyridine with methyl triflate to form the corresponding pyridinium salt.
- In a separate reaction, treat N-tosylbenzimidazole with LDA to generate a lithiated species.
- Quench the lithiated benzimidazole with the pyridinium salt from step 1.
- Treat the resulting dihydropyridine with aqueous phosphoric acid to yield the enone.
- Perform a 1,4-reduction of the enone using lithium tri-tert-butoxyaluminum hydride and copper(I) bromide to obtain the piperidone.
- Remove the tosyl protecting group using hydrochloric acid in THF to yield the racemic piperidone dihydrochloride salt.

Step 2: Dynamic Kinetic Resolution

- Dissolve the racemic piperidone salt in a mixture of DMSO and borate buffer (pH 10).

- Add a transaminase enzyme (e.g., ATA-036) to the solution.
- Stir the reaction mixture until the desired conversion to the anti-amine is achieved. This enzymatic step selectively produces the desired (2R,4R)-stereoisomer.

Step 3: Urea Formation

- To the reaction mixture from Step 2, add a solution of 4-isocyanatobenzonitrile in a suitable solvent (e.g., acetonitrile).
- Allow the reaction to proceed to completion, resulting in the formation of **N-Desmethyl glasdegib**.

Step 4: Purification

- Isolate the crude **N-Desmethyl glasdegib** by precipitation or extraction.
- Purify the product using column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/methanol) to obtain the final product with high purity.

Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of **N-Desmethyl glasdegib**, based on reported data for the analogous steps in Glasdegib synthesis.

Step	Intermediate/Product	Expected Yield (%)	Analytical Method	Expected Result
1. Piperidone Synthesis	Racemic Piperidone	60-70	1H NMR, LC-MS	Spectra consistent with the structure of the piperidone.
2. Dynamic Kinetic Resolution	(2R,4R)-Aminopiperidine	~85	Chiral HPLC	High enantiomeric excess (>99%) and diastereomeric ratio (>10:1 anti/syn).
3. Urea Formation & Purification	N-Desmethyl glasdegib	75-85	1H NMR, LC-MS, HRMS	Spectra and mass consistent with the molecular formula C ₂₀ H ₂₀ N ₆ O. ^[2]

Note: The provided yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This application note provides a detailed protocol for the synthesis of **N-Desmethyl glasdegib**. The procedure leverages a key enzymatic dynamic kinetic resolution to establish the required stereochemistry, followed by a straightforward urea formation. This protocol should serve as a valuable resource for researchers and drug development professionals working on Hedgehog pathway inhibitors and related compounds.

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